molecular formula C9H5ClN4 B11898910 2-Amino-4-chloroquinazoline-8-carbonitrile

2-Amino-4-chloroquinazoline-8-carbonitrile

Cat. No.: B11898910
M. Wt: 204.61 g/mol
InChI Key: DAHLGKDKHVVVGN-UHFFFAOYSA-N
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Description

2-Amino-4-chloroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloroquinazoline-8-carbonitrile typically involves the reaction of 2-amino-4-chlorobenzonitrile with various reagents under specific conditions. One common method involves the use of a catalyst such as aluminium chloride in a solvent like dichloroethane under a nitrogen atmosphere at elevated temperatures (75-80°C) . Another approach involves the use of MgO/ZrO2 as a solid base catalyst for the reaction of 2-amino-4-chlorobenzonitrile with carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminium hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloroquinazoline-8-carbonitrile is unique due to the presence of both the amino and chloro groups on the quinazoline ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

2-amino-4-chloroquinazoline-8-carbonitrile

InChI

InChI=1S/C9H5ClN4/c10-8-6-3-1-2-5(4-11)7(6)13-9(12)14-8/h1-3H,(H2,12,13,14)

InChI Key

DAHLGKDKHVVVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC(=N2)N)Cl)C#N

Origin of Product

United States

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